N-(3,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:
- Substituents on the pyrimidoindole core: 3-propyl, 8-methoxy, 5-methyl, and 4-oxo groups.
- Acetamide side chain: A sulfanyl-linked acetamide moiety attached to a 3,4-dimethoxyphenyl group.
The 3-propyl group introduces steric bulk, which may influence binding pocket accessibility, while the 8-methoxy group could modulate metabolic stability . Pyrimidoindole derivatives are frequently explored for enzyme inhibition and anticancer activity due to their structural resemblance to purine-based biomolecules .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-6-11-29-24(31)23-22(17-13-16(32-3)8-9-18(17)28(23)2)27-25(29)35-14-21(30)26-15-7-10-19(33-4)20(12-15)34-5/h7-10,12-13H,6,11,14H2,1-5H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWFHXNZHFHZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials may include 3,4-dimethoxyaniline, 8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indole, and acetic anhydride. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like thiols or amines. Reaction conditions typically involve specific temperatures, solvents, and pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the oxo group may produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to pyrimidine derivatives. Research indicates that derivatives containing the pyrimidine structure exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
- Synthesis and Evaluation : A study synthesized several pyrimidine derivatives and evaluated their antimicrobial efficacy. Compounds showed activity exceeding that of standard antibiotics such as ampicillin and streptomycin against bacteria like Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the bacteria .
Antitumor Activity
The compound's structural features suggest potential antitumor applications. Pyrimidine derivatives have been recognized for their ability to inhibit DNA synthesis and exhibit cytotoxic effects on cancer cells:
- In Vitro Studies : Research has demonstrated that certain pyrimidine derivatives can inhibit cancer cell proliferation by interfering with DNA replication processes .
- Comparative Efficacy : The antitumor efficacy of these compounds is often compared to established chemotherapeutic agents, revealing promising results that warrant further investigation .
Drug Development
The unique structure of N-(3,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide positions it as a candidate for drug development in treating infections and cancers:
- Lead Compound Identification : The compound can serve as a lead for developing new antimicrobial and anticancer drugs due to its potent biological activities observed in preliminary studies .
- Structure-Activity Relationship (SAR) : Understanding the SAR will be crucial for optimizing the compound's efficacy and minimizing toxicity through modifications of its chemical structure .
Case Studies
Several research articles have documented the synthesis and evaluation of similar compounds:
- Study on Antimicrobial Activity : A comprehensive evaluation of a series of pyrimidine derivatives showed substantial activity against multiple bacterial strains, supporting the hypothesis that modifications in the chemical structure can enhance biological efficacy .
- Antitumor Efficacy Assessment : Studies comparing various pyrimidine derivatives revealed that specific substitutions on the pyrimidine ring significantly influenced their antitumor properties, suggesting avenues for further research into tailored therapies .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects: 3,4-Dimethoxyphenyl (target compound): Enhances solubility and may improve blood-brain barrier penetration compared to 2,3-dimethylphenyl or 4-(trifluoromethoxy)phenyl . 3-Propyl vs.
Bioactivity Profiles :
- Compounds with sulfanyl acetamide linkages (e.g., target compound, ) often exhibit enzyme inhibition, particularly against kinases or proteases.
- The oxadiazole-indole hybrid in demonstrates distinct target selectivity compared to pyrimidoindole derivatives, highlighting the role of core structure in bioactivity .
Metabolic Considerations :
- Methoxy groups (target compound) are less prone to oxidative metabolism than ethoxy or trifluoromethoxy groups, suggesting improved pharmacokinetics.
Research Findings and Data Analysis
Structural Clustering and Bioactivity (Based on )
- Compounds with pyrimidoindole cores cluster together in hierarchical analyses, indicating shared modes of action (e.g., ATP-binding site inhibition).
- 3,4-Dimethoxyphenyl substitution correlates with enhanced interaction with polar residues in kinase binding pockets, as seen in analogs like .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide (CAS Number: 1112301-38-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 496.6 g/mol
- Structure : The compound features a pyrimidine-indole core with methoxy and sulfanyl functional groups that are believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer properties. Its activity has been primarily evaluated through in vitro studies against various cancer cell lines.
Anticancer Activity
- Cell Line Studies :
-
Mechanism of Action :
- The compound is thought to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.
- Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .
Summary of Biological Activity
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis via caspase activation |
| SF-268 | 12.50 | Inhibits PI3K/Akt signaling |
| NCI-H460 | 42.30 | Modulates Bcl-2 family proteins |
Study 1: Antitumor Efficacy
In a study by Bouabdallah et al., the compound was evaluated for its cytotoxic potential against Hep-2 and P815 cancer cell lines. Results indicated significant cytotoxicity with an IC of 3.25 mg/mL for Hep-2 cells . This study highlights the compound's potential as a therapeutic agent in treating head and neck cancers.
Study 2: Mechanistic Insights
Research conducted by Wei et al. suggested that derivatives similar to N-(3,4-dimethoxyphenyl)-2-{...} exhibited potent antitumor activity through the induction of autophagy without apoptosis in A549 lung cancer cells . This finding opens avenues for further exploration into the dual mechanisms of action involving both apoptosis and autophagy.
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis should prioritize regioselective sulfanyl group introduction and stability of the pyrimidoindole core. A multi-step approach is recommended:
- Step 1 : Prepare the pyrimido[5,4-b]indole scaffold via cyclocondensation of substituted indole derivatives with propyl-containing precursors under acidic conditions .
- Step 2 : Introduce the sulfanyl group via nucleophilic substitution using 2-mercaptoacetamide intermediates, ensuring reaction temperature control (<60°C) to prevent thiol oxidation .
- Step 3 : Couple the 3,4-dimethoxyphenyl moiety using carbodiimide-mediated amidation, with rigorous purification (e.g., column chromatography) to isolate the final product .
Q. How can spectroscopic methods confirm the molecular structure?
Use a combination of:
- 1H/13C NMR : Verify methoxy (δ ~3.8–4.0 ppm) and acetamide (δ ~2.1 ppm) groups. Coupling constants (J = 7.2–7.6 Hz) in aromatic regions confirm substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 591.7 for C30H33N5O6S) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the sulfanyl bridge .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Design assays targeting hypothesized mechanisms:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactor monitoring.
- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC50 calculations using nonlinear regression .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors, correlating binding affinity (Ki) with structural features like methoxy substituents .
Advanced Research Questions
Q. How can statistical experimental design optimize reaction yield and purity?
Apply Design of Experiments (DoE) principles:
- Variables : Reaction time, temperature, catalyst loading, and solvent polarity.
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 72% yield at 50°C, 0.1 mol% catalyst in DMF) while minimizing byproducts .
- Bayesian Optimization : Use heuristic algorithms to iteratively refine parameters, reducing trial counts by 30–50% compared to traditional screening .
Q. How to resolve contradictions in biological activity data across studies?
Address variability via:
- Meta-Analysis : Pool data from independent studies, applying Cochran’s Q-test to assess heterogeneity. Adjust for batch effects (e.g., cell passage number, solvent purity) .
- Structure-Activity Relationship (SAR) : Compare analog libraries to isolate substituent effects (e.g., 3-propyl vs. methyl groups on pyrimidoindole solubility) .
- Dose-Response Reproducibility : Use Hill slope analysis to validate EC50/IC50 consistency across replicates .
Q. What computational strategies predict pharmacokinetic properties?
Leverage in silico tools :
- ADME Prediction : SwissADME or ADMETLab to estimate logP (e.g., ~3.2), bioavailability (~55%), and CYP450 metabolism risks .
- Molecular Dynamics (MD) : Simulate sulfanyl-acetamide flexibility in aqueous vs. lipid membranes to guide prodrug design .
- Docking Studies : Model interactions with target proteins (e.g., PARP-1 or COX-2) using AutoDock Vina, prioritizing hydrogen bonds with methoxy groups .
Q. How to validate target engagement in complex biological systems?
Employ orthogonal methods:
- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding by monitoring protein thermal stability shifts in lysates .
- Photoaffinity Labeling : Incorporate UV-activatable probes (e.g., diazirine) into the acetamide moiety for covalent target capture and MS/MS identification .
- CRISPR-Cas9 Knockout : Corrogate activity loss in target-deficient cell lines to confirm mechanism specificity .
Methodological Notes
- Synthetic Challenges : The pyrimidoindole core is prone to oxidation; use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) during synthesis .
- Analytical Pitfalls : Overlapping NMR signals (e.g., methoxy vs. methyl groups) require DEPT-135 or 2D-COSY for resolution .
- Data Transparency : Share raw spectral datasets via repositories (e.g., PubChem) to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
